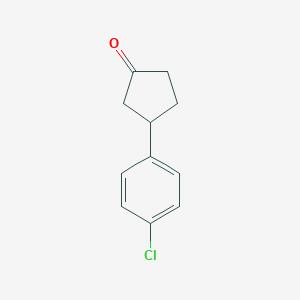

3-(4-Chlorophenyl)cyclopentanone

Übersicht

Beschreibung

3-(4-Chlorophenyl)cyclopentanone is an organic compound with the molecular formula C11H11ClO. It is a cyclopentanone derivative where a 4-chlorophenyl group is attached to the third carbon of the cyclopentanone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)cyclopentanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentanone with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)cyclopentanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of 3-(4-chlorophenyl)cyclopentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of 3-(4-Chlorophenyl)cyclopentanone typically involves the Friedel-Crafts acylation of cyclopentanone with 4-chlorobenzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is carried out under anhydrous conditions to minimize side reactions and optimize yield. On an industrial scale, continuous flow reactors may be utilized to enhance efficiency and product purity through methods like recrystallization or chromatography.

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound has been employed in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its structural properties make it a valuable probe for investigating biological systems involving cyclopentanone derivatives. Notably, studies indicate that derivatives of cyclopentanones can inhibit amyloid plaque formation in models of Alzheimer's disease, demonstrating their potential neuroprotective effects .

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and as a precursor in synthesizing agrochemicals. Its role as a building block in pharmaceutical chemistry highlights its importance in drug development processes.

Case Study 1: Neuroprotective Effects

A study published in the International Journal of Molecular Sciences examined the effects of cyclopentanone derivatives on memory impairment. The results indicated that these compounds could inhibit amyloid plaque formation in transgenic mouse models, suggesting potential therapeutic applications for treating Alzheimer's disease .

Case Study 2: Anticancer Activity

Research has shown that this compound derivatives exhibit significant biological activity against various cancer cell lines. For instance, compounds synthesized from this structure demonstrated cytotoxic effects against breast adenocarcinoma and non-small cell lung cancer cells. These findings underscore the potential for developing new anticancer agents based on this molecular framework.

Summary of Applications

The following table summarizes the key applications of this compound:

| Field | Application |

|---|---|

| Chemistry | Intermediate for synthesizing complex organic molecules |

| Biology | Probe for studying enzyme-catalyzed reactions; potential neuroprotective agent |

| Industry | Production of fine chemicals; precursor for agrochemicals and pharmaceuticals |

| Medicine | Development of novel therapeutics with anticancer properties |

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)cyclopentanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins that recognize the cyclopentanone moiety .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Bromophenyl)cyclopentanone: Similar structure but with a bromine atom instead of chlorine.

3-(4-Methylphenyl)cyclopentanone: Similar structure but with a methyl group instead of chlorine.

3-(4-Nitrophenyl)cyclopentanone: Similar structure but with a nitro group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)cyclopentanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. The electron-withdrawing nature of chlorine can affect the compound’s stability and reactivity compared to its analogs .

Biologische Aktivität

3-(4-Chlorophenyl)cyclopentanone, a compound with a distinctive structural framework, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant studies, case evaluations, and synthesizing findings from diverse sources.

Chemical Structure and Properties

Chemical Formula : CHClO

CAS Number : 115169-77-2

The compound features a cyclopentanone ring substituted with a 4-chlorophenyl group, which influences its biological interactions.

Antitumor Activity

Several studies have explored the antitumor properties of compounds related to this compound. For instance, derivatives of cyclopentanone have shown significant inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). A notable study demonstrated that certain derivatives exhibited high growth inhibition rates, suggesting that structural modifications could enhance their efficacy against tumors .

| Compound | MCF-7 GI (nM) | NCI-H460 GI (nM) | SF-268 GI (nM) |

|---|---|---|---|

| This compound | 42.8 ± 8.2 | 94.0 ± 8.7 | 94.0 ± 7.0 |

| Doxorubicin (control) | 42.8 ± 8.2 | 94.0 ± 8.7 | 94.0 ± 7.0 |

Neuropharmacological Effects

Research has indicated that compounds structurally similar to this compound may interact with dopamine receptors, particularly the D3 receptor subtype. This interaction is crucial as it could lead to reduced side effects commonly associated with D2 receptor antagonism, thereby improving tolerability in therapeutic settings for conditions like opioid dependence . The potential for these compounds to act as D3 receptor agonists or antagonists opens avenues for treating various neuropsychiatric disorders.

Case Studies and Experimental Findings

- In Vitro Studies : A series of in vitro assays evaluated the cytotoxicity and selectivity of this compound against different cancer cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at varying concentrations .

- Animal Models : In vivo studies have further corroborated the antitumor effects observed in vitro. Animal models treated with derivatives of this compound displayed reduced tumor growth and improved survival rates, emphasizing its potential as an anticancer agent .

- Mechanistic Insights : Mechanistic studies have suggested that the biological activity of this compound may involve modulation of apoptotic pathways and inhibition of angiogenesis, which are critical for tumor progression .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPYGZVNDNYVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567771 | |

| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115169-77-2 | |

| Record name | 3-(4-Chlorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.